molecular formula C23H32ClN3O9 B12400642 Thalidomide-PEG5-NH2 hydrochloride

Thalidomide-PEG5-NH2 hydrochloride

Cat. No.: B12400642
M. Wt: 530.0 g/mol
InChI Key: BNZDMYCPKJWMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thalidomide-PEG5-NH2 hydrochloride is synthesized by conjugating Thalidomide with a PEG5 linker and an amine group, followed by hydrochloride salt formation. The synthesis involves multiple steps, including the activation of Thalidomide and the subsequent attachment of the PEG5 linker .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-PEG5-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

Molecular Formula

C23H32ClN3O9

Molecular Weight

530.0 g/mol

IUPAC Name

5-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C23H31N3O9.ClH/c24-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-16-1-2-17-18(15-16)23(30)26(22(17)29)19-3-4-20(27)25-21(19)28;/h1-2,15,19H,3-14,24H2,(H,25,27,28);1H

InChI Key

BNZDMYCPKJWMFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCN.Cl

Origin of Product

United States

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